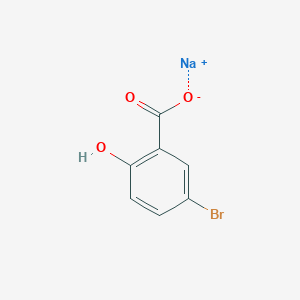

Sodium 5-bromo-2-hydroxybenzoate

Descripción

Sodium 5-bromo-2-hydroxybenzoate (CAS 37717-99-0) is a sodium salt derivative of 5-bromo-2-hydroxybenzoic acid. Its molecular formula is C₇H₄BrNaO₃, with a molecular weight of 239 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Propiedades

IUPAC Name |

sodium;5-bromo-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWBXMATAPGYAK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635536 | |

| Record name | Sodium 5-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37717-99-0 | |

| Record name | Sodium 5-bromo-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of Methyl Salicylate Followed by Hydrolysis

- Step 1 : Methyl salicylate is brominated at the 5-position using N-bromosuccinimide (NBS) in an organic solvent under radical initiation conditions.

- Step 2 : The brominated ester is hydrolyzed under alkaline conditions (NaOH, heat) to yield sodium 5-bromo-2-hydroxybenzoate.

- Advantages : Improved regioselectivity and purity due to controlled bromination of the ester rather than free acid.

Detailed Preparation Method from Literature

A representative synthetic procedure adapted from analogous brominated benzoate compounds is as follows:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Dissolve 2-hydroxybenzoic acid (salicylic acid) in water and add NaOH to form sodium salicylate solution | Formation of reactive sodium salt | - |

| 2 | Cool solution to 0–5 °C, add bromine dropwise slowly | Selective bromination at 5-position | Reaction monitored by TLC/HPLC |

| 3 | Stir for 1 hour at 0–5 °C | Completion of bromination | - |

| 4 | Quench excess bromine with sodium sulfite | Removal of unreacted bromine | - |

| 5 | Neutralize or adjust pH to isolate this compound | Precipitation and isolation of product | Yield: ~80-85% |

| 6 | Filter, wash, and dry under reduced pressure | Purification | Purity >98% by HPLC |

This method is similar to the bromination of m-methoxybenzoic acid described in a patent where bromination was conducted at low temperature with sodium hydroxide present, followed by quenching and crystallization.

Catalytic and Reagent Variations

- Use of N-Bromosuccinimide (NBS) : NBS is often preferred for milder, more selective bromination, especially in organic solvents or sulfuric acid media.

- Catalysts : Sulfur-containing reducing salts such as sodium sulfite or sodium sulfide can be added to inhibit formation of undesired polybrominated or positional isomers, as shown in related benzoic acid derivatives.

- Solvents : Water, ethanol, methanol, or mixed aqueous-organic solvents are used for recrystallization to improve purity.

Comparative Data from Related Brominated Benzoates

Research Findings and Optimization Insights

- Temperature Control : Maintaining low temperature (0–5 °C) during bromination is critical to prevent over-bromination and side reactions.

- Use of Catalysts : Addition of sodium sulfite or sodium sulfide helps suppress unwanted isomers and impurities, improving yield and purity.

- Quenching : Sodium sulfite effectively quenches excess bromine, preventing further bromination and degradation.

- Purification : Recrystallization from ethanol/water or methanol/water mixtures enhances product purity to >98% as confirmed by HPLC.

- Yield : Typical isolated yields range from 80% to 85%, with purity exceeding 98% under optimized conditions.

Summary Table of Preparation Parameters

| Parameter | Optimal Range/Value | Impact on Reaction |

|---|---|---|

| Starting material | Salicylic acid or methyl salicylate | Determines bromination site |

| Bromination reagent | Br2 or NBS | Selectivity and reaction control |

| Solvent | Water/NaOH or organic solvents | Solubility and reaction medium |

| Temperature | 0–5 °C (bromination) | Controls selectivity and side reactions |

| Catalyst | Sodium sulfite/sulfide | Reduces impurities |

| Reaction time | 1–2 hours | Ensures complete bromination |

| Purification | Recrystallization in ethanol/water | Enhances purity |

| Yield | 80–85% | Efficient synthesis |

| Purity (HPLC) | >98% | High-quality product |

Análisis De Reacciones Químicas

Types of Reactions: Sodium 5-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted benzoates.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include reduced forms of the original compound with altered functional groups.

Aplicaciones Científicas De Investigación

Sodium 5-bromo-2-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

Medicine: It has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.

Industry: It is used in the formulation of various industrial products, including preservatives and stabilizers.

Mecanismo De Acción

The mechanism of action of Sodium 5-bromo-2-hydroxybenzoate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can disrupt cellular processes by interfering with the function of essential proteins and nucleic acids.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Sodium 5-bromo-2-hydroxybenzoate belongs to a family of halogenated hydroxybenzoates. Below is a detailed comparison with its analogs:

Structural and Functional Differences

- Substituent Effects : The sodium salt’s ionic carboxylate group (-COO⁻Na⁺) enhances solubility in aqueous media compared to ester derivatives (-COOCH₃, -COOCH₂CH₃), which are more soluble in organic solvents .

- Reactivity : Methyl and ethyl esters are preferred in cross-coupling reactions (e.g., Suzuki reactions) due to their stability under catalytic conditions . In contrast, the sodium salt may participate in acid-base or nucleophilic substitution reactions.

- Hydrogen Bonding : The hydroxyl (-OH) and methoxy (-OCH₃) groups in Methyl 5-bromo-2-hydroxy-3-methoxybenzoate facilitate complex crystal packing via intermolecular hydrogen bonds, as predicted by graph-set analysis .

Actividad Biológica

Sodium 5-bromo-2-hydroxybenzoate, also known as sodium 5-bromo salicylate, is a compound that exhibits significant biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has a molecular formula of C₇H₆BrNaO₃ and features a bromine atom and a hydroxyl group attached to a benzoate structure. These functional groups contribute to its unique chemical properties and biological activities. The compound is characterized by its planar structure, which allows for effective interactions with biological macromolecules through hydrogen bonding.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells through various pathways, including the modulation of enzyme activity and receptor interactions.

- Biochemical Probing : The compound has been utilized as a biochemical probe in enzyme interaction studies, highlighting its role in medicinal chemistry.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits cytokine production in vitro |

| Anticancer | Induces apoptosis in various cancer cell lines |

| Enzyme Interaction | Functions as a biochemical probe to study enzyme-substrate interactions |

Case Studies

-

Anti-inflammatory Effects :

A study demonstrated that this compound effectively reduced the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in managing chronic inflammatory conditions. -

Anticancer Research :

In vitro studies revealed that this compound inhibited the growth of breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis. The mechanism involved the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins. -

Biochemical Probing :

The compound was used to investigate the interaction with various enzymes, revealing its ability to form hydrogen bonds with active site residues, which is crucial for understanding its mechanism in therapeutic applications.

Research Findings

Recent research has highlighted several critical findings regarding this compound:

- Hydrogen Bonding : The hydroxyl group facilitates strong hydrogen bonding with proteins and nucleic acids, enhancing its binding affinity to biological targets.

- Stability and Solubility : The compound exhibits good solubility in water and stability under physiological conditions, making it suitable for therapeutic applications .

Table 2: Stability Profile

| Formulation | Solubility (g/mL) | Stability (hours) |

|---|---|---|

| Sodium Salt | 2.98 | >24 |

| Amorphous Form | 2.36 | >20 |

Q & A

Q. What are the optimal synthetic routes for Sodium 5-bromo-2-hydroxybenzoate, and how can reaction yields be maximized?

this compound is typically synthesized via ester hydrolysis of methyl 5-bromo-2-hydroxybenzoate under alkaline conditions. A common approach involves refluxing the ester with sodium hydroxide, followed by acidification and purification via recrystallization. Yields (52–63%) can be improved by optimizing reaction parameters such as temperature, stoichiometry of base, and solvent polarity . For intermediates, coupling with aniline derivatives via nucleophilic substitution (e.g., using 5-bromo-2-hydroxybenzoate and substituted anilines) requires careful control of pH and catalytic conditions to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and aromatic proton environments.

- Mass spectrometry (GC-MS or LC-MS) : To verify molecular ion peaks and fragmentation patterns consistent with bromine isotopes .

- IR spectroscopy : Identification of hydroxyl (-OH) and carboxylate (-COO⁻) stretches, with comparisons to reference libraries (e.g., NIST) for validation .

- HPLC : For purity assessment, using reverse-phase columns and UV detection at ~254 nm .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store in airtight, light-resistant containers under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as the sodium salt is hygroscopic. Regularly monitor purity via TLC or HPLC .

Advanced Research Questions

Q. What role do hydrogen-bonding networks play in the crystallographic packing of this compound?

The hydroxyl and carboxylate groups participate in strong O–H⋯O and C=O⋯Na⁺ interactions, forming infinite chains or sheets. Graph set analysis (e.g., Etter’s rules) can classify motifs like rings. Such patterns influence solubility, melting points, and reactivity. Use SHELXL for refinement, ensuring hydrogen atom placement aligns with electron density maps .

Q. How does the sodium cation in this compound affect its solubility and reactivity compared to analogous potassium or lithium salts?

The smaller ionic radius of Na⁺ vs. K⁺ increases lattice energy, reducing aqueous solubility. Reactivity in nucleophilic substitutions (e.g., Suzuki couplings) may differ due to cation coordination with sulfonyl or boronate groups. Comparative studies using DSC and solubility assays (e.g., shake-flask method) are recommended .

Q. What computational methods can predict the tautomeric behavior of this compound in solution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model energy differences between keto-enol tautomers. Solvent effects (e.g., PCM for water) refine predictions. Validate with H NMR in DMSO-d₆ or CDCl₃ to observe proton exchange dynamics .

Q. How can conflicting crystallographic data on polymorphs of this compound be resolved?

Perform high-resolution PXRD to identify polymorphic phases. Pair with DSC to detect thermal transitions (e.g., melting or desolvation events). Use the CIF validation tool in PLATON to check for missed symmetry or twinning .

Q. What strategies mitigate bromine displacement side reactions during functionalization of this compound?

- Use Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with aryl boronic acids under anhydrous conditions.

- Add silver salts (e.g., Ag₂CO₃) to trap bromide ions and shift equilibrium.

- Monitor reaction progress via in situ Raman spectroscopy to detect Br₂ formation .

Methodological Guidance for Data Analysis

Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound derivatives?

Conduct Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading, and reaction time. Use ANOVA to identify significant factors. Reproduce literature protocols with strict adherence to described conditions (e.g., inert atmosphere, drying agents) .

Q. What validation criteria should be applied to crystallographic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.